Aminooxy-peg3-acid hydrochloride salt
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Overview
Description
Aminooxy-peg3-acid hydrochloride salt is a compound with significant applications in various fields of scientific research. It is known for its role as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound’s structure allows it to interact with biological molecules, making it useful in drug development and other biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminooxy-peg3-acid hydrochloride salt typically involves the reaction of 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoic acid with hydrochloric acid. The process includes several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of inert atmospheres like nitrogen or argon to prevent unwanted side reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimizations for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Aminooxy-peg3-acid hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminooxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Aminooxy-peg3-acid hydrochloride salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules.
Biology: The compound serves as a linker in ADCs and PROTACs, facilitating targeted drug delivery and protein degradation.
Medicine: It is involved in the development of novel therapeutics, particularly in cancer treatment.
Industry: The compound is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Aminooxy-peg3-acid hydrochloride salt involves its interaction with biological molecules. In ADCs, it acts as a linker that connects the antibody to the cytotoxic drug, allowing targeted delivery to cancer cells. In PROTACs, it facilitates the degradation of target proteins by linking the target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation .
Comparison with Similar Compounds
Similar Compounds
3-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]propanoic acid: Similar structure but lacks the hydrochloride component.
3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]propanoic acid: Contains an azido group instead of an aminooxy group
Uniqueness
Aminooxy-peg3-acid hydrochloride salt is unique due to its aminooxy group, which provides specific reactivity and stability. This makes it particularly useful in the synthesis of ADCs and PROTACs, where precise and stable linkages are crucial .
Properties
IUPAC Name |
3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO6.ClH/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12;/h1-8,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCOYGXPULLEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCON)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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